1-[1-(4-Methylbenzyl)piperidin-4-yl]azepane
Description
1-[1-(4-Methylbenzyl)piperidin-4-yl]azepane is a bicyclic amine derivative comprising a piperidine ring linked to an azepane (7-membered nitrogen-containing ring) via a 4-methylbenzyl group. This structural motif is common in compounds targeting central nervous system (CNS) receptors, particularly neurokinin (NK) receptors, due to the conformational flexibility of the azepane ring and the aromatic substitution pattern .
Properties
Molecular Formula |
C19H30N2 |
|---|---|
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-[1-[(4-methylphenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C19H30N2/c1-17-6-8-18(9-7-17)16-20-14-10-19(11-15-20)21-12-4-2-3-5-13-21/h6-9,19H,2-5,10-16H2,1H3 |
InChI Key |
IGHXQGWOGRFIGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)N3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methylbenzyl)piperidin-4-yl]azepane typically involves the reaction of 4-methylbenzyl chloride with piperidine, followed by the introduction of an azepane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s structure—a bicyclic system comprising piperidine and azepane rings with a 4-methylbenzyl substituent—suggests reactivity typical of secondary and tertiary amines. Key reaction types include:
-
Alkylation/Acylation : The piperidine and azepane nitrogen atoms may undergo alkylation or acylation under standard conditions, forming quaternary ammonium salts or amides .
-
Oxidation : Tertiary amines in similar structures are susceptible to oxidation, potentially forming N-oxides or undergoing ring-opening reactions .
-
Reduction : While the compound lacks reducible groups like nitro or carbonyl, hydrogenolysis of the benzyl group could occur under catalytic hydrogenation .
Reaction Conditions and Reagents
Reagent selection and conditions significantly influence outcomes:
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Alkylation | Alkyl halides, polar aprotic solvents (e.g., DMF) | Quaternary ammonium derivatives |
| Oxidation | H₂O₂, mCPBA | N-Oxides or ring-opened products |
| Hydrogenolysis | H₂, Pd/C | Removal of benzyl group to yield primary amine |
Comparative Analysis with Structural Analogs
The reactivity of 1-[1-(4-Methylbenzyl)piperidin-4-yl]azepane can be contextualized using structurally related compounds:
These analogs highlight the role of substituents in modulating reactivity. For instance, the 4-methylbenzyl group may sterically hinder reactions at the piperidine nitrogen compared to smaller substituents .
Challenges and Research Gaps
No direct experimental data on this compound’s reactions are available in the provided sources. Current inferences rely on:
Scientific Research Applications
Molecular Formula
- Molecular Formula: C18H28N2
- Molecular Weight: 274.44 g/mol
Biological Activities
Research indicates that 1-[1-(4-Methylbenzyl)piperidin-4-yl]azepane exhibits various biological activities, including:
- Analgesic Effects: Preliminary studies suggest significant pain reduction in animal models, indicating potential use as an analgesic agent.
- Antidepressant Properties: The compound shows promise in modulating neurotransmitter systems, which could be beneficial for treating depression.
- Neuroprotective Effects: Its ability to interact with specific receptors may offer protective effects against neurodegenerative diseases.
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of more complex compounds with potential therapeutic effects. Its interactions with various biological targets make it a candidate for further pharmacological studies.
Research Findings and Case Studies
Case Study 1: Analgesic Activity
In a controlled study involving animal models, this compound demonstrated significant analgesic effects. The results indicated a dose-dependent reduction in pain responses, suggesting its potential for pain management therapies.
Case Study 2: Neurotransmitter Modulation
Another investigation focused on the compound's interaction with serotonin and dopamine receptors. Binding affinity studies revealed that the compound effectively modulates these neurotransmitter systems, which may lead to antidepressant effects.
Mechanism of Action
The mechanism of action of 1-[1-(4-Methylbenzyl)piperidin-4-yl]azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound 1 : 1-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]azepane
- Molecular Formula : C₂₀H₃₀N₂O₃
- Key Features : Substitution of the 4-methylbenzyl group with a 3,5-dimethoxybenzoyl moiety.
- Comparison : The dimethoxybenzoyl group introduces hydrogen-bonding capabilities and increased steric bulk compared to the simpler 4-methylbenzyl group in the target compound. This likely enhances receptor binding affinity but may reduce blood-brain barrier permeability .
Compound 2 : 1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane
- Molecular Formula : C₁₀H₁₃ClFN₃
- Key Features : A pyrimidine ring replaces the piperidine-azepane scaffold.
- Applications : Serves as a building block in medicinal chemistry, particularly for kinase inhibitors or antiviral agents .
- Comparison : The electron-withdrawing chloro and fluoro substituents on the pyrimidine ring enhance electrophilicity, making this compound reactive in cross-coupling reactions—a property absent in the target compound .
Compound 3 : 1-(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-yl)azepane oxalate
- Molecular Formula : C₁₉H₂₈N₂O₂·C₂H₂O₄ (oxalate salt)
- Key Features : Incorporates a benzodioxolemethyl group and is formulated as an oxalate salt.
- Applications : Likely optimized for solubility and bioavailability in preclinical studies .
- Comparison : The oxalate salt improves aqueous solubility compared to the free base form of the target compound, which may lack such formulation advantages .
Compound 4 : 2-((4-Ethylpiperazin-1-yl)methyl)azepane oxalate
- Molecular Formula : C₁₃H₂₇N₃·C₂H₂O₄
- Key Features : A piperazine ring replaces the piperidine moiety, with an ethyl group on the piperazine nitrogen.
- Applications: Potential dopaminergic or serotonergic activity due to the piperazine pharmacophore .
- Comparison: The ethylpiperazine group introduces basicity and hydrogen-bond donor/acceptor sites, which may alter receptor selectivity compared to the target compound’s methylbenzyl-piperidine group .
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-[1-(4-Methylbenzyl)piperidin-4-yl]azepane is a complex organic compound that belongs to the class of bicyclic amines. Its unique structure, characterized by the presence of a piperidine and an azepane ring, positions it as a significant candidate in medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on receptor interactions, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure includes:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Azepane Ring : A seven-membered ring also containing one nitrogen atom.
- 4-Methylbenzyl Group : A substituent that enhances lipophilicity and may influence receptor binding.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders. The compound has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown, thus enhancing cholinergic signaling.
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant activity in modulating neurotransmitter systems. For instance:
- Acetylcholinesterase Inhibition : Compounds with piperidine moieties have been shown to effectively inhibit AChE, suggesting potential applications in Alzheimer's disease treatment by increasing acetylcholine levels in the brain .
2. Anticancer Activity
Some studies have explored the anticancer potential of piperidine derivatives. For example:
- Cytotoxicity Studies : Compounds derived from piperidine structures have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy .
3. Pain Management
Recent investigations have highlighted the role of piperidine-based compounds in pain management:
- Dual Receptor Ligands : Certain derivatives act as ligands for both histamine H3 and sigma-1 receptors, which are implicated in nociceptive and neuropathic pain pathways .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of related compounds:
Q & A
How can researchers optimize the synthesis of 1-[1-(4-Methylbenzyl)piperidin-4-yl]azepane to improve yield and purity?
Methodological Answer:
Optimization involves iterative adjustments to reaction parameters. For example:
- Catalyst screening : Test palladium-, nickel-, or copper-based catalysts for coupling steps, as seen in analogous piperidine syntheses .
- Solvent selection : Compare polar aprotic solvents (e.g., DMF, DMSO) versus ethers (THF) to balance reactivity and side-product formation.
- Temperature gradients : Use stepwise heating (e.g., 60°C → 120°C) to control exothermic intermediates, as demonstrated in benzyl-piperidine derivatives .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate high-purity product (>98%) .
What advanced analytical techniques are critical for characterizing the stereochemistry of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IC column with n-hexane/isopropanol (85:15) to resolve enantiomers, coupled with polarimetric detection .
- X-ray crystallography : Co-crystallize with a heavy-atom derivative (e.g., bromine-substituted analogs) to determine absolute configuration .
- Dynamic NMR : Analyze temperature-dependent splitting of azepane ring protons to assess conformational flexibility .
How can conflicting receptor-binding data for piperidine-azepane hybrids be resolved in pharmacological studies?
Methodological Answer:
- Orthogonal assays : Validate dopamine D2/5-HT2A receptor affinity using both radioligand binding (³H-spiperone competition) and functional assays (cAMP inhibition for D2, calcium flux for 5-HT2A) .
- Structural analogs : Synthesize and test derivatives lacking the 4-methylbenzyl group to isolate contributions of specific substituents to binding .
- Molecular dynamics simulations : Model ligand-receptor interactions using Schrödinger Suite to identify steric clashes or hydrogen-bonding mismatches .
What experimental designs are suitable for assessing the environmental fate of this compound?
Methodological Answer:
- OECD 301F biodegradation test : Incubate with activated sludge (30 mg/L compound, 28 days) and monitor via LC-MS for parent compound disappearance and metabolite formation .
- Soil adsorption studies : Use batch equilibration methods with varying soil pH (4–8) and organic matter content to calculate Koc values .
- Aquatic toxicity : Expose Daphnia magna to 0.1–10 mg/L concentrations for 48 hours, measuring immobilization and glutathione depletion as oxidative stress markers .
How should researchers address solubility challenges in formulation studies for in vivo models?
Methodological Answer:
- Co-solvent systems : Prepare 10% DMSO + 20% Cremophor EL in saline for intravenous dosing, ensuring <1% hemolysis in rat blood .
- Salt formation : Synthesize hydrochloride or citrate salts via acid-base titration (pH 4–6) to enhance aqueous solubility .
- Stability profiling : Use accelerated stability chambers (40°C/75% RH for 4 weeks) with HPLC-PDA monitoring for degradation products .
What strategies are effective for identifying metabolic pathways of this compound?
Methodological Answer:
- Liver microsome assays : Incubate with human CYP3A4/CYP2D6 isoforms (1 µM compound, NADPH cofactor) and analyze metabolites via LC-HRMS/MS (Q-Exactive Orbitrap) .
- Isotope labeling : Synthesize deuterated analogs at the azepane methyl position to track demethylation pathways .
- Recombinant enzymes : Express CYP isoforms in E. coli to isolate specific metabolic transformations .
How can researchers evaluate enantiomer-specific effects in neuropharmacological studies?
Methodological Answer:
- Chiral separation : Resolve enantiomers using supercritical fluid chromatography (SFC) with Chiralcel OD-H column and CO2/ethanol mobile phase .
- In vivo testing : Administer individual enantiomers (1–10 mg/kg, i.p.) to C57BL/6 mice and assess locomotor activity (open-field test) versus racemic mixtures .
- Computational docking : Compare binding energies of R- and S-forms to D3 receptor homology models (AutoDock Vina) .
What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE requirements : Use nitrile gloves (≥8 mil thickness), NIOSH-approved N95 respirators, and chemical goggles during synthesis .
- Waste disposal : Neutralize acidic/basic residues with 1 M NaOH/HCl before incineration (≥1200°C) to prevent environmental release .
- Spill management : Apply activated carbon pads to absorb liquid spills, followed by decontamination with 10% sodium hypochlorite solution .
How can synergistic interactions between this compound and antipsychotics be quantified?
Methodological Answer:
- Isobolographic analysis : Combine with haloperidol at fixed ratios (e.g., 1:1, 1:3) and measure ED50 values in apomorphine-induced climbing models (mice) .
- Mechanistic profiling : Perform RNA-seq on prefrontal cortex tissue to identify overlapping gene networks (e.g., DRD2, ARC) .
What methodologies are recommended for studying biomolecular interactions of this compound?
Methodological Answer:
- Surface plasmon resonance (SPR) : Immobilize D2 receptor extracellular domain on CM5 chips and measure binding kinetics (ka/kd) at 25°C .
- Isothermal titration calorimetry (ITC) : Titrate compound into 5-HT2A receptor solution (10 µM in PBS) to calculate ΔH and ΔS of binding .
- Cryo-EM : Resolve ligand-receptor complexes at 2–3 Å resolution using a Titan Krios microscope .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
